molecular formula C17H44O4Si4 B8777392 2,2,8,8-Tetramethyl-5,5-bis(((trimethylsilyl)oxy)methyl)-3,7-dioxa-2,8-disilanonane CAS No. 2114-25-2

2,2,8,8-Tetramethyl-5,5-bis(((trimethylsilyl)oxy)methyl)-3,7-dioxa-2,8-disilanonane

Cat. No. B8777392
Key on ui cas rn: 2114-25-2
M. Wt: 424.9 g/mol
InChI Key: DCRQMOJXJXVZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05142081

Procedure details

1 mole of pentaerythritol, 6 moles of trimethylchlorosilane and 0.004 moles of triethylbenzyl ammonium chloride were reacted at the reflux temperature (54°-86° C.) as in Example 1 and then worked up by distillation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[CH3:10][Si:11]([CH3:14])([CH3:13])Cl>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[CH3:10][Si:11]([CH3:14])([CH3:13])[O:1][CH2:2][C:3]([CH2:8][O:9][Si:11]([CH3:14])([CH3:13])[CH3:10])([CH2:6][O:7][Si:11]([CH3:14])([CH3:13])[CH3:10])[CH2:4][O:5][Si:11]([CH3:14])([CH3:13])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
6 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.004 mol
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
Smiles
C[Si](OCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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